molecular formula C24H26N6O6 B12001995 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12001995
M. Wt: 494.5 g/mol
InChI Key: JYWSFWHTYTZSOQ-MZJWZYIUSA-N
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Description

The compound 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the hydroxyphenyl group: This step involves the reaction of the purine intermediate with a hydroxyphenyl derivative under basic conditions.

    Attachment of the methoxyphenoxypropyl group: This is typically done through an etherification reaction using a suitable alkylating agent.

    Formation of the hydrazino group: This step involves the reaction of the intermediate with hydrazine or a hydrazine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction of the hydrazino group can yield primary or secondary amines.

Scientific Research Applications

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of enzymes and preventing substrate binding.

    Modulating receptor activity: By binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

**7-[2-h

Properties

Molecular Formula

C24H26N6O6

Molecular Weight

494.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H26N6O6/c1-14(18-6-4-5-7-19(18)32)27-28-23-25-21-20(22(33)26-24(34)29(21)2)30(23)12-15(31)13-36-17-10-8-16(35-3)9-11-17/h4-11,15,31-32H,12-13H2,1-3H3,(H,25,28)(H,26,33,34)/b27-14+

InChI Key

JYWSFWHTYTZSOQ-MZJWZYIUSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C)C4=CC=CC=C4O

Origin of Product

United States

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